molecular formula C12H14N2O2 B1364130 2-Methyl-DL-tryptophan CAS No. 21495-41-0

2-Methyl-DL-tryptophan

Cat. No.: B1364130
CAS No.: 21495-41-0
M. Wt: 218.25 g/mol
InChI Key: BXJSOEWOQDVGJW-UHFFFAOYSA-N
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Description

2-Methyl-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. This compound is known for its role as an immunomodulator and has been studied for its potential therapeutic applications, particularly in cancer treatment. It is a competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in the regulation of immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-DL-tryptophan typically involves the functionalization of the tryptophan molecule. One common method includes the direct C7 functionalization of tryptophan using specific reagents and catalysts . Another approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and other reagents to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield various substituted indoles .

Mechanism of Action

2-Methyl-DL-tryptophan exerts its effects primarily by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO). This inhibition leads to a decrease in the catabolism of tryptophan along the kynurenine pathway, which in turn affects immune responses. The compound binds to the active site of IDO, preventing the conversion of tryptophan to kynurenine .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJSOEWOQDVGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21495-41-0
Record name 2-Methyl-DL-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021495410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-DL-TRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQH08U4QVS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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